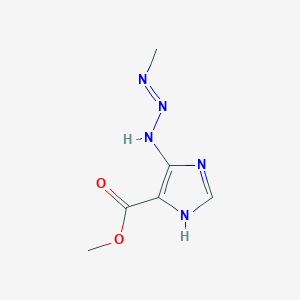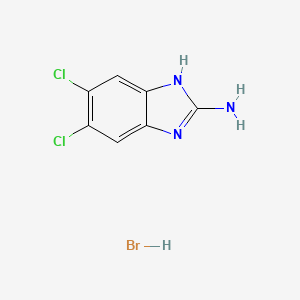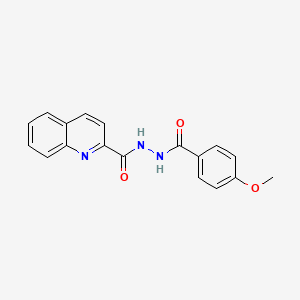![molecular formula C28H40O B14018387 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan](/img/structure/B14018387.png)
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is an organic compound with the molecular formula C28H40O. It is a derivative of dibenzofuran, characterized by the presence of four tert-butyl groups at the 2, 4, 6, and 8 positions. This compound is known for its stability and unique structural properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan typically involves the reaction of dibenzofuran with tert-butyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and tert-butyl bromide as the alkylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings .
Aplicaciones Científicas De Investigación
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan involves its interaction with various molecular targets. Its bulky tert-butyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The pathways involved may include inhibition of oxidative stress or modulation of signaling pathways related to inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without tert-butyl groups.
2,4,6,8-Tetra-tert-butylphenol: A similar compound with tert-butyl groups on a phenol ring.
2,4,6,8-Tetra-tert-butyl-1,3,5,7-tetraoxocane: A cyclic compound with tert-butyl groups and oxygen atoms in the ring.
Uniqueness
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of four bulky tert-butyl groups. This structural feature imparts significant stability and resistance to degradation, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C28H40O |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
2,4,6,8-tetratert-butyldibenzofuran |
InChI |
InChI=1S/C28H40O/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16H,1-12H3 |
Clave InChI |
ZMEHLVFXPJNTLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)


![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)





